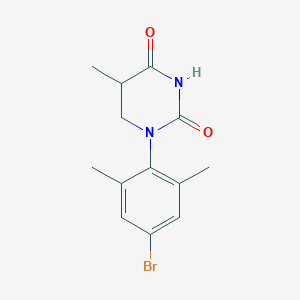
1-(4-Bromo-2,6-dimethyl-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2,6-dimethyl-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a brominated aromatic ring and a hexahydropyrimidine-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2,6-dimethyl-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione typically involves multiple steps, starting with the bromination of 2,6-dimethylphenyl derivatives. The brominated intermediate is then subjected to further reactions to introduce the hexahydropyrimidine-dione moiety. Common reagents used in these steps include bromine, pyrimidine derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromo-2,6-dimethyl-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic ring.
Applications De Recherche Scientifique
1-(4-Bromo-2,6-dimethyl-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-2,6-dimethyl-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The brominated aromatic ring and hexahydropyrimidine-dione moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2,6-dimethylphenyl isocyanate
- 4-Bromo-2,6-dimethylphenyl acetate
- 4-Bromo-2,6-dimethylphenylboronic acid
Uniqueness
1-(4-Bromo-2,6-dimethyl-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione is unique due to its combination of a brominated aromatic ring and a hexahydropyrimidine-dione moiety. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C13H15BrN2O2 |
|---|---|
Poids moléculaire |
311.17 g/mol |
Nom IUPAC |
1-(4-bromo-2,6-dimethylphenyl)-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H15BrN2O2/c1-7-4-10(14)5-8(2)11(7)16-6-9(3)12(17)15-13(16)18/h4-5,9H,6H2,1-3H3,(H,15,17,18) |
Clé InChI |
PKCCGTRZVHUCLZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(C(=O)NC1=O)C2=C(C=C(C=C2C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


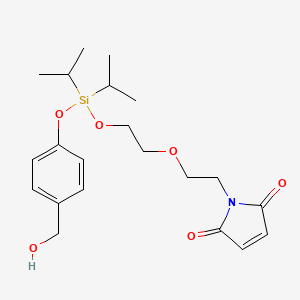

![2-amino-N-cyclopropyl-N-[(3-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14780075.png)


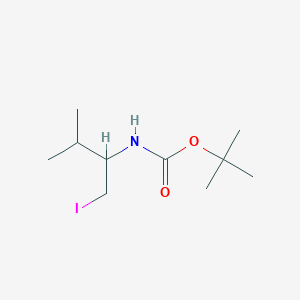

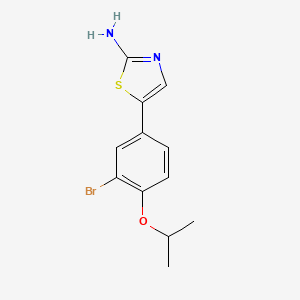

![2-amino-N-[(2-cyanophenyl)methyl]-N-ethylpropanamide](/img/structure/B14780122.png)
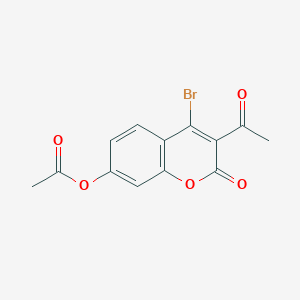

![3,7-diiodo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B14780132.png)
![[1-(4-Phenylbut-3-enyl)piperidin-3-yl]methanamine;hydrochloride](/img/structure/B14780143.png)
